6,8-Dichloroquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6,8-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHRXLPRNCGSAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70300463 | |
| Record name | 6,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
703-66-2 | |
| Record name | 6,8-Dichloroquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,8-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70300463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Strategic Synthesis & Sourcing of 6,8-Dichloroquinoline
Executive Summary
6,8-Dichloroquinoline (CAS: 14300-11-9) represents a critical halogenated heterocyclic scaffold in medicinal chemistry.[1][2] Unlike its 4,7-dichloro isomer (ubiquitous in chloroquine manufacturing), the 6,8-dichloro motif offers unique electronic properties and steric vectors for drug design, particularly in developing novel antibacterial, antifungal, and neuroprotective agents.[1][2]
This guide provides a rigorous technical analysis of the starting materials and synthetic pathways required to access high-purity this compound. We prioritize regiocontrol as the primary quality attribute, advocating for de novo ring construction over direct functionalization to avoid difficult-to-separate isomeric mixtures.
Part 1: Strategic Importance & Pharmacophore Analysis[2]
The this compound scaffold is not merely a precursor; it is a "privileged structure" capable of binding multiple biological targets.
-
Electronic Modulation: The chlorine atoms at positions 6 and 8 exert a strong electron-withdrawing effect (
), significantly reducing the basicity of the quinoline nitrogen ( modulation).[2] This alters bioavailability and binding affinity compared to non-halogenated analogs.[2] -
Metabolic Stability: Blocking the C6 and C8 positions prevents oxidative metabolism (hydroxylation) at these reactive sites, extending the half-life of derived pharmacophores.[2]
-
Lipophilicity: The dichloro-substitution increases
, enhancing membrane permeability for CNS-targeted applications.
Part 2: Retrosynthetic Analysis
To achieve high regiochemical fidelity, one must disconnect the quinoline ring system rather than attempting to chlorinate an existing quinoline core.[1][2] Direct electrophilic chlorination of quinoline yields a mixture of 5,8-dichloro, 5,6,8-trichloro, and other isomers due to the competing directing effects of the nitrogen atom.[1][2]
The Logical Disconnection: The most reliable route disconnects the N1-C2 and C4-C4a bonds, leading back to 2,4-dichloroaniline and a C3 fragment (glycerol).
Visualization: Retrosynthetic Logic Tree
Figure 1: Retrosynthetic analysis contrasting the preferred Skraup cyclization against direct halogenation.
Part 3: Primary Synthetic Route (Modified Skraup Protocol)
The Skraup Synthesis is the industrial gold standard for this transformation. It involves the reaction of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent.[2][3][4][5]
Core Starting Materials & Reagents
| Component | Role | Specification | Criticality |
| 2,4-Dichloroaniline | Substrate | >98% Purity | High. Impurities (e.g., 2,5-dichloroaniline) yield inseparable regioisomers.[1] |
| Glycerol | Carbon Source | Anhydrous | Med. Source of acrolein in situ.[2] |
| Sulfuric Acid | Catalyst/Dehydrator | Conc. (98%) | High. Drives dehydration of glycerol and cyclization.[2] |
| Nitrobenzene | Oxidant | Reagent Grade | High. Aromatizes the 1,2-dihydroquinoline intermediate. |
| Ferrous Sulfate | Moderator | Powder | Med. Moderates the violence of the reaction (preventing runaway exotherms).[2] |
Reaction Mechanism & Workflow
The reaction proceeds via the in situ generation of acrolein from glycerol. The 2,4-dichloroaniline then undergoes a conjugate Michael addition to acrolein, followed by acid-catalyzed cyclization and oxidation.[1]
Key Causality: We use 2,4-dichloroaniline because the ortho-position (C6 of aniline) is blocked by a chlorine, forcing the cyclization to occur at the other ortho-position (C2 of aniline), which becomes C8 of the quinoline.[1] The para-chlorine of the aniline becomes C6 of the quinoline.
Visualization: The Skraup Pathway
Figure 2: Step-wise mechanistic flow of the Skraup synthesis for this compound.
Detailed Experimental Protocol
Safety Warning: This reaction generates acrolein (highly toxic lachrymator) and is extremely exothermic.[1][2] Perform only in a high-efficiency fume hood with blast shielding.
Step-by-Step Methodology:
-
Charge: In a 2L round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine:
-
Acid Addition: Add 100 mL Concentrated Sulfuric Acid dropwise with stirring. Note: The mixture will become viscous.
-
Initiation: Heat the mixture gently with a heating mantle.
-
Reflux: Once the initial exotherm subsides, reflux vigorously for 4–5 hours to ensure complete cyclization and oxidation.[2]
-
Work-up (Steam Distillation):
-
Isolation:
-
Purification: Extract the distillate with dichloromethane (DCM), dry over
, and concentrate. Recrystallize from ethanol if a solid, or distill under reduced pressure if an oil.[1][2]
Part 4: Quality Control & Characterization[1]
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR (CDCl3) | Distinct doublets for protons at C2, C3, C4.[1][2] Singlets/meta-coupling for protons at C5 and C7. | Confirms substitution pattern (6,8-dichloro).[1][2] |
| Mass Spectrometry | M+ peak at 197/199/201 (9:6:1 ratio).[1][2] | Confirms presence of two chlorine atoms (isotope pattern).[2] |
| Melting Point | 103–104 °C (Lit.[2] value). | Quick purity check. |
Common Failure Mode: If 2,5-dichloroaniline is present in the starting material, you will generate 5,8-dichloroquinoline .[1][2] This isomer is difficult to separate by standard chromatography.[2] Always QC the starting aniline via GC-MS prior to synthesis.
Part 5: Alternative Routes (Why they fail)
It is crucial to understand why the Skraup method is preferred over alternatives:
-
Direct Chlorination of Quinoline: Treating quinoline with
or NCS typically yields a mixture of 3-chloro, 5-chloro, and 8-chloro isomers.[2] The 6-position is not electronically activated for electrophilic substitution in the pyridine ring, nor is it the most active site on the benzene ring (C5/C8 are preferred). -
Combes Synthesis: Condensation of 2,4-dichloroaniline with 1,3-diketones yields 2,4-disubstituted quinolines (e.g., 2,4-dimethyl-6,8-dichloroquinoline).[1][2] While effective for building the ring, removing the alkyl groups at C2/C4 to get the parent this compound is synthetically inefficient.[1]
References
-
Manske, R. H. F. (1942).[1][2] "The Skraup Synthesis of Quinolines." Chemical Reviews, 30(1), 113–144.[1][2] Link[1][2]
-
Clarke, H. T., & Davis, A. W. (1941).[1][2] "Quinoline."[2][4][5][6][7][8][9][10][11][12] Organic Syntheses, Coll.[1][2][3][13] Vol. 1, p. 478.[1][2] Link
-
PubChem. (n.d.).[2] "this compound Compound Summary." National Library of Medicine.[2] Link[1][2]
-
Eicher, T., & Hauptmann, S. (2003).[1][2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[2] (Standard reference for Skraup Mechanism causality).
-
Sigma-Aldrich. (n.d.).[2][7] "Safety Data Sheet: 2,4-Dichloroaniline." Link[1][2]
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The Dichloroquinoline Core: A Comprehensive Technical Guide for Drug Discovery
The quinoline scaffold, a fused bicyclic aromatic system of benzene and pyridine, represents a cornerstone in medicinal chemistry. Its inherent structural features and amenability to chemical modification have led to a plethora of biologically active molecules, including approved therapeutics. This guide delves into the fundamental chemistry of a particularly versatile subclass: the dichloroquinolines. For researchers, scientists, and drug development professionals, understanding the nuances of dichloroquinoline chemistry—from synthesis to reactivity and biological application—is paramount for the rational design of novel therapeutics. This document provides an in-depth exploration of the core chemical principles governing dichloroquinolines, supported by field-proven insights and detailed experimental protocols.
The Dichloroquinoline Landscape: Isomerism and Physicochemical Properties
The substitution of two chlorine atoms on the quinoline ring system gives rise to a multitude of isomers, each with distinct electronic and steric properties that profoundly influence its reactivity and biological activity. The positions of the chlorine atoms dictate the electron density distribution across the bicyclic system, thereby affecting its susceptibility to electrophilic and nucleophilic attack.
A systematic nomenclature is crucial for distinguishing between these isomers. For example, 4,7-dichloroquinoline and 2,4-dichloroquinoline are two of the most extensively studied isomers, primarily due to their roles as key intermediates in the synthesis of pharmaceuticals.[1][2]
Table 1: Physicochemical Properties of Selected Dichloroquinoline Isomers
| Dichloroquinoline Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| 2,4-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 65-68 | Highly reactive towards nucleophilic substitution at both C2 and C4. |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 81-85 | A critical intermediate for antimalarial drugs like chloroquine and hydroxychloroquine.[2] |
| 5,7-Dichloro-8-hydroxyquinoline | C₉H₅Cl₂NO | 228.05 | 178-180 | A derivative of the chelating agent 8-hydroxyquinoline. |
The lipophilicity of dichloroquinoline derivatives is a critical parameter in drug design, influencing their absorption, distribution, metabolism, and excretion (ADME) profile. Quantitative structure-activity relationship (QSAR) studies often utilize lipophilicity as a key descriptor to model the biological activity of these compounds.[3]
Synthesis of the Dichloroquinoline Scaffold: Foundational Strategies
Several classical and modern synthetic methodologies are employed to construct the dichloroquinoline core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Gould-Jacobs Reaction
A cornerstone in quinoline synthesis, the Gould-Jacobs reaction is particularly effective for producing 4-hydroxyquinolines, which are immediate precursors to 4-chloroquinolines.[4] The reaction commences with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization. Subsequent hydrolysis, decarboxylation, and chlorination with reagents like phosphorus oxychloride (POCl₃) yield the desired dichloroquinoline.[5][6]
Experimental Protocol: Synthesis of 4,7-Dichloroquinoline via a Modified Gould-Jacobs Approach [5][6]
-
Condensation: React m-chloroaniline with diethyl ethoxymethylenemalonate. The mixture is heated to facilitate the formation of the anilinomethylenemalonate intermediate.
-
Cyclization: The intermediate is cyclized at high temperature in a high-boiling solvent such as diphenyl ether. This step forms the 4-hydroxy-7-chloro-3-carbethoxyquinoline.
-
Hydrolysis and Decarboxylation: The ester is saponified with aqueous sodium hydroxide, followed by acidification to yield the carboxylic acid. Subsequent heating leads to decarboxylation, affording 7-chloro-4-hydroxyquinoline.
-
Chlorination: The 7-chloro-4-hydroxyquinoline is treated with phosphorus oxychloride (POCl₃) to yield the final product, 4,7-dichloroquinoline.
Other Synthetic Routes
The Combes quinoline synthesis and the Skraup reaction are other classical methods that can be adapted for the synthesis of certain dichloroquinoline isomers, although they may be less regioselective than the Gould-Jacobs reaction.[1]
Caption: General workflow for the synthesis of dichloroquinolines via the Gould-Jacobs reaction.
Reactivity of Dichloroquinolines: A Tale of Two Rings
The reactivity of the dichloroquinoline scaffold is a fascinating interplay of the electron-deficient pyridine ring and the electron-rich benzene ring. The presence of two deactivating chlorine atoms further modulates this reactivity.
Nucleophilic Aromatic Substitution (SₙAr)
The pyridine moiety of the quinoline ring is inherently electron-deficient, making the carbon atoms, particularly at the C2 and C4 positions, susceptible to nucleophilic attack. The chlorine atoms at these positions are excellent leaving groups, facilitating SₙAr reactions.
The regioselectivity of nucleophilic attack is a critical consideration. In 2,4-dichloroquinolines, the C4 position is generally more reactive towards nucleophiles than the C2 position. This preferential reactivity can be exploited for the sequential introduction of different substituents.[7] For instance, in 2,4-dichloroquinoline-3-carbonitrile, the presence of the electron-withdrawing nitrile group further activates the C4 position.[3]
Experimental Protocol: Regioselective Amination of 4,7-Dichloroquinoline [8][9]
-
Reaction Setup: Dissolve 4,7-dichloroquinoline in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Nucleophile: Add the desired amine (e.g., morpholine) and a base (e.g., potassium carbonate) to the solution.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 120°C) and stir for a specified period (e.g., 24 hours).
-
Workup and Purification: After completion, the reaction is quenched, and the product is isolated and purified, typically by precipitation and recrystallization or column chromatography.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution on a dichloroquinoline.
Electrophilic Aromatic Substitution
In contrast to nucleophilic attack on the pyridine ring, electrophilic substitution predominantly occurs on the electron-rich benzene ring. The directing effects of the nitrogen atom in the pyridine ring and the two chlorine atoms determine the position of substitution. The pyridine ring acts as a deactivating group, directing electrophiles to the benzene ring. Electrophilic attack generally favors the C5 and C8 positions.[10] The specific regiochemical outcome can be influenced by the reaction conditions and the nature of the electrophile.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the functionalization of halo-aromatics, and dichloroquinolines are excellent substrates for these transformations.
-
Suzuki Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the dichloroquinoline with an organoboron reagent. The reaction often exhibits high regioselectivity, with the C4-chloro substituent being more reactive than the C2- or C7-chloro substituents in many cases.[11]
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, providing access to a wide range of amino-substituted quinolines. Selective amination at different positions can be achieved by carefully controlling the reaction conditions and ligand choice.[12]
-
Sonogashira and Heck Couplings: These reactions facilitate the introduction of alkynyl and alkenyl groups, respectively, onto the quinoline core, further expanding the accessible chemical space.[12][13]
Caption: Catalytic cycle for palladium-catalyzed cross-coupling reactions of dichloroquinolines.
Dichloroquinolines in Drug Development: A Privileged Scaffold
The dichloroquinoline core serves as a versatile starting point for the synthesis of a wide array of bioactive molecules.
Anticancer Agents
Numerous quinoline derivatives have demonstrated potent anticancer activity.[14] The dichloroquinoline scaffold allows for the strategic placement of pharmacophores that can interact with various cancer-related targets, such as protein kinases. For example, 4-anilinoquinoline derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and other kinases implicated in cancer progression.[3]
Table 2: Selected Dichloroquinoline-Derived Compounds with Anticancer Activity
| Compound Class | Target | Cancer Cell Line | IC₅₀ |
| Morita-Baylis-Hillman Adducts of 7-chloroquinoline | - | MCF-7 (Breast) | 4.60 µM |
| Morita-Baylis-Hillman Adducts of 7-chloroquinoline | - | HCT-116 (Colon) | 4.60 µM |
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Proteasome | Various | Varies |
Anti-inflammatory, Antiviral, and Antiparasitic Agents
The versatility of the dichloroquinoline scaffold extends beyond oncology. Derivatives have shown promise as anti-inflammatory, antiviral, and antiparasitic agents.[11][15][16] The well-known antimalarial drugs chloroquine and hydroxychloroquine are synthesized from 4,7-dichloroquinoline, highlighting the historical and ongoing importance of this scaffold in infectious disease research.[2] Recent studies have also explored the potential of 4,7-dichloroquinoline derivatives against other parasites and viruses, such as the dengue virus.[17][18]
Table 3: Biological Activity of 4,7-Dichloroquinoline and its Derivatives
| Compound | Activity | Organism/Target | IC₅₀ / Activity Metric |
| 4,7-dichloroquinoline derivative | Antiplasmodial | Plasmodium falciparum (CQ-sensitive) | 6.7 nM |
| 4,7-dichloroquinoline derivative | Antiplasmodial | Plasmodium falciparum (CQ-resistant) | 8.5 nM |
| 4,7-dichloroquinoline derivative | Antiviral | Dengue Virus (DENV-2) | Significant inhibition |
Spectroscopic Characterization
The unambiguous structural elucidation of novel dichloroquinoline derivatives is essential. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. The chemical shifts and coupling constants are highly sensitive to the substitution pattern on the quinoline ring.[19][20][21][22]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.
Conclusion
The fundamental chemistry of dichloroquinolines offers a rich and diverse landscape for exploration in drug discovery. Their synthetic accessibility, coupled with their tunable reactivity, makes them a privileged scaffold for the development of novel therapeutic agents. A thorough understanding of their isomerism, reaction mechanisms, and structure-activity relationships is critical for harnessing their full potential. As research continues to uncover new biological targets and synthetic methodologies, the dichloroquinoline core is poised to remain a valuable platform for the next generation of innovative medicines.
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- 20. Calculated 1H and 13C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. (a) Linear correlation plots and the relative errors between the calculated 1H chemical shifts of two potential structures and the experimental 1H NMR data of 2. (b) Linear correlation plots and the relative errors between the calculated 13C chemical shifts of two potential structures and the experimental 13C NMR data of 2 [cjnmcpu.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6,8-Dichloroquinoline
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline motif, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The functionalization of the quinoline core, particularly at the 6- and 8-positions of the benzenoid ring, is a critical strategy for modulating the biological efficacy and pharmacokinetic properties of these compounds.[1]
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in modern organic synthesis.[5][6] These transformations, recognized with the 2010 Nobel Prize in Chemistry, offer unparalleled efficiency and functional group tolerance under relatively mild conditions.[7] For drug development professionals, mastering these reactions is essential for the rapid generation of diverse molecular libraries and the efficient synthesis of complex active pharmaceutical ingredients (APIs).
This technical guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of 6,8-dichloroquinoline. We will delve into the core principles governing these reactions, with a special focus on the critical challenge of regioselectivity . This document will serve as a practical resource, offering detailed protocols and field-proven insights to enable researchers to strategically functionalize this key heterocyclic scaffold.
The Central Challenge: Regioselectivity in this compound
The primary hurdle in the functionalization of this compound is controlling which of the two chlorine atoms reacts. Achieving selective mono-functionalization is paramount for stepwise library development. The reactivity of the C-Cl bonds at the C6 and C8 positions is governed by a subtle interplay of steric and electronic factors.[8]
-
Electronic Effects: The C8 position is in closer proximity to the electron-withdrawing nitrogen atom of the pyridine ring. This electronic influence can affect the energy of the C-Cl bond and its susceptibility to oxidative addition by the palladium catalyst.
-
Steric Hindrance: The C8 position is subject to significant steric hindrance from the peri-hydrogen atom on the adjacent ring. This steric clash can impede the approach of the bulky palladium catalyst complex, thereby disfavoring oxidative addition at this site.
General Principle of Regioselectivity: Based on foundational principles of organometallic chemistry, the less sterically hindered and electronically accessible C-Cl bond is expected to be more reactive. For this compound, the C6 position is generally the preferred site for the initial cross-coupling reaction due to the pronounced steric hindrance at C8. This inherent reactivity difference provides a strategic window for selective mono-functionalization.
Furthermore, once the first coupling reaction occurs at the C6 position, the introduction of an electron-donating group (like an alkyl, aryl, or amino group) can electronically deactivate the quinoline ring system, making the subsequent coupling at the C8 position even more challenging and further favoring mono-substitution.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boron-containing reagents.[9][10]
Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond (preferentially at C6) to form a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: In the presence of a base, which activates the boronic acid to form a more nucleophilic "ate" complex, the organic group from the boron reagent is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Selective Mono-Arylation at the C6 Position
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling of arylboronic acids to the C6 position of this compound. The choice of a bulky, electron-rich phosphine ligand like SPhos or XPhos is critical for promoting the oxidative addition of the relatively unreactive aryl chloride bond.[12]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) in a small amount of anhydrous 1,4-dioxane to form the active catalyst complex.
-
Add the catalyst solution to the Schlenk flask, followed by enough anhydrous 1,4-dioxane to achieve a substrate concentration of approximately 0.1 M.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product (6-aryl-8-chloroquinoline) by flash column chromatography on silica gel.
| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85-95 |
| 4-Methoxyphenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88-96 |
| 3-Thienylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 75-85 |
| 4-(Trifluoromethyl)phenylboronic Acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-90 |
| Note: Yields are representative estimates based on reactions with similar dichloro-heterocyclic substrates and may require optimization. |
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent structures in pharmaceuticals.[13] The reaction couples an amine with an aryl halide and is highly dependent on the choice of ligand and base.[14]
Mechanism Overview: The Buchwald-Hartwig Catalytic Cycle
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) cycle.[13][15]
-
Oxidative Addition: Pd(0) inserts into the C6-Cl bond of this compound.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base (typically a bulky alkoxide like sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido ligand couple and are eliminated from the palladium, forming the C-N bond and regenerating the Pd(0) catalyst.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Step-by-step experimental workflow for a typical Buchwald-Hartwig amination.
Protocol: Selective Mono-Amination at the C6 Position
This protocol is adapted from successful selective aminations of 6-bromo-2-chloroquinoline, a closely related substrate.[16] The use of a strong, non-nucleophilic hindered base like sodium tert-butoxide (NaOt-Bu) is crucial, as is a ligand system like Xantphos or RuPhos that promotes efficient reductive elimination.[14]
Materials:
-
This compound
-
Primary or Secondary Amine (1.2-1.5 equivalents)
-
Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)
-
Xantphos (4-5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5-2.0 equivalents)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
Glovebox Recommended: Due to the air- and moisture-sensitivity of the reagents, setting up this reaction in a glovebox is highly recommended.
-
To a dry vial or Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), this compound (1.0 mmol), the amine (1.2 mmol), and NaOt-Bu (1.5 mmol).
-
Add anhydrous toluene (to a concentration of ~0.1-0.2 M).
-
Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100-110 °C.
-
Stir vigorously for 12-24 hours. Monitor the reaction by LC-MS.
-
After cooling, carefully quench the reaction by pouring it into a separatory funnel containing ethyl acetate and water. Caution: The aqueous layer will be strongly basic.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product (6-amino-8-chloroquinoline derivative) by flash column chromatography.
| Amine Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 110 | 80-90 |
| Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 75-85 |
| Benzylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 70-80 |
| Pyrrolidine | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 85-95 |
| Note: Yields are representative estimates based on reactions with similar dichloro-heterocyclic substrates and may require optimization. Stronger bases like LHMDS may be required for less nucleophilic amines. |
Part 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling provides a direct route to arylalkynes, which are valuable intermediates for synthesizing more complex molecules, often found in natural products and materials science.[17] The reaction couples a terminal alkyne with an aryl halide, typically using a dual-catalyst system of palladium and copper(I).[18]
Mechanism Overview: The Dual Catalytic Cycles
The Sonogashira reaction involves two interconnected catalytic cycles.[18]
-
Palladium Cycle: This is analogous to the Suzuki and Buchwald-Hartwig cycles, involving oxidative addition of the Pd(0) catalyst to the C6-Cl bond, followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the Pd(II) complex.
Protocol: Selective Alkynylation at the C6 Position
Classic Sonogashira conditions are generally effective for this transformation. The amine base (e.g., triethylamine or diisopropylethylamine) often serves as both the base and part of the solvent system.
Materials:
-
This compound
-
Terminal Alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous THF or DMF
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (or DMF) (to ~0.2 M concentration) and triethylamine (3.0 mmol, 3.0 equivalents).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Heat the reaction to 50-70 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the copper and palladium salts, washing the pad with additional solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product (6-alkynyl-8-chloroquinoline) by flash column chromatography.
| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 70 | 80-90 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 75-85 |
| Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 60 | 70-80 |
| Note: Yields are representative estimates based on reactions with similar dichloro-heterocyclic substrates and may require optimization. Copper-free conditions using more advanced palladium catalysts can also be employed to avoid issues with copper acetylide homocoupling. |
Expanding the Toolbox: Other Cross-Coupling Reactions
Beyond these core reactions, other palladium-catalyzed transformations can be applied to this compound.
-
Heck Reaction: This reaction couples the aryl chloride with an alkene to form a substituted alkene.[19][20] It offers a powerful method for introducing vinyl groups, which are versatile handles for further synthetic transformations. The general mechanism also involves oxidative addition, migratory insertion of the alkene, and β-hydride elimination.[21]
-
Cyanation: The introduction of a nitrile group (-CN) is a valuable transformation, as nitriles can be readily hydrolyzed to carboxylic acids, reduced to amines, or converted to tetrazoles. Palladium-catalyzed cyanation using sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) provides a safer and more functional-group-tolerant alternative to traditional methods.[6][22][23]
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of novel, functionalized quinoline derivatives for drug discovery and development. By understanding the principles of regioselectivity—primarily the steric hindrance at the C8 position—researchers can selectively modify the C6 position first, opening the door to sequential, di-functionalization strategies. The protocols outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and experimentally grounded starting points for laboratory synthesis. As catalyst technology continues to advance, the development of even more selective and efficient methods for the functionalization of challenging heterocyclic scaffolds like this compound will undoubtedly accelerate the discovery of next-generation therapeutics.
References
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 40.
- Biscoe, M. R., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- ChemRxiv. (2024). Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed Message Passing Neural Network.
- Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892.
- May, S. A., et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668.
- BenchChem. (2025). An In-depth Technical Guide to 6,8-Disubstituted Quinoline Precursors.
- Wikipedia. (n.d.). Heck reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Molecules. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. MDPI.
- Wikipedia. (n.d.).
- Common Organic Chemistry. (n.d.).
- Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing.
- The Journal of Organic Chemistry. (1981). Facile synthesis of 8-substituted quinolines.
- RSC Publishing. (2020).
- Journal of Heterocyclic Chemistry. (2008).
- JoVE. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Conditions.
- Organic Chemistry Frontiers. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. RSC Publishing.
- Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- Chemistry LibreTexts. (2023).
- Molecules. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. MDPI.
- The University of Groningen research portal. (2019).
- Organic Chemistry Frontiers. (2015). Sonogashira coupling in natural product synthesis. RSC Publishing.
- PMC. (2023).
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- PMC. (2018). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Molecules. (2020).
- Molecules. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
- YouTube. (2021). Retrosynthesis 8, Hydroxychloroquine - Organic Chemistry.
- National Academic Digital Library of Ethiopia. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry.
- Organic & Biomolecular Chemistry. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. RSC Publishing.
- ResearchGate. (2018).
- Dalton Transactions. (2009). [PdCl2{8-(di-tert-butylphosphinooxy)quinoline)}]: a highly efficient catalyst for Suzuki-Miyaura reaction. RSC Publishing.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Molecules. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
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Synthesis of 4-amino-6,8-dichloroquinoline: An In-Depth Technical Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-amino-6,8-dichloroquinoline, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. This document offers a step-by-step methodology, explains the underlying chemical principles, and emphasizes safety considerations, ensuring a reproducible and reliable synthesis.
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The specific substitution pattern of 4-amino-6,8-dichloroquinoline makes it a valuable intermediate for the development of novel drug candidates with potentially enhanced efficacy and unique pharmacological profiles. This guide delineates a robust and well-established synthetic pathway to this important molecule.
Synthetic Strategy: A Multi-Step Approach
The synthesis of 4-amino-6,8-dichloroquinoline is most effectively achieved through a three-step reaction sequence starting from the readily available 2,4-dichloroaniline. This strategy involves:
-
Cyclocondensation: Formation of the quinoline core through the reaction of 2,4-dichloroaniline with diethyl malonate to yield 6,8-dichloro-4-hydroxyquinoline.
-
Chlorination: Conversion of the 4-hydroxyl group to a more reactive chloro group using phosphorus oxychloride (POCl₃), resulting in the formation of 4,6,8-trichloroquinoline.
-
Amination: Selective nucleophilic aromatic substitution (SNAr) of the highly activated 4-chloro substituent with ammonia to afford the final product, 4-amino-6,8-dichloroquinoline.
This pathway is advantageous due to the commercial availability of the starting materials and the generally high yields of each step.
Reaction Pathway Overview
Figure 1: Overall synthetic pathway for 4-amino-6,8-dichloroquinoline.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 2,4-Dichloroaniline | Reagent | Sigma-Aldrich | --- |
| Diethyl malonate | Reagent | Sigma-Aldrich | --- |
| Diphenyl ether | Reagent | Sigma-Aldrich | High-boiling solvent |
| Phosphorus oxychloride (POCl₃) | Reagent | Sigma-Aldrich | Corrosive and moisture-sensitive |
| Ammonia solution (28-30%) | ACS Reagent | Fisher Scientific | Corrosive and volatile |
| Ethanol | Anhydrous | Fisher Scientific | --- |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | --- |
| Sodium hydroxide (NaOH) | Pellets, ACS Grade | Fisher Scientific | --- |
| Hydrochloric acid (HCl) | Concentrated, ACS Grade | Fisher Scientific | --- |
| Anhydrous sodium sulfate | Granular | Fisher Scientific | --- |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Heating mantle with stirrer
-
Pressure vessel (autoclave)
-
Separatory funnel
-
Büchner funnel and filter flasks
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
Fume hood
Experimental Protocols
Part 1: Synthesis of 6,8-dichloro-4-hydroxyquinoline
This procedure is adapted from the Conrad-Limpach reaction for the synthesis of 4-hydroxyquinolines.[2]
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 2,4-dichloroaniline (0.1 mol, 16.2 g) and diphenyl ether (150 mL).
-
Addition of Diethyl Malonate: Heat the mixture to 140 °C with stirring. Slowly add diethyl malonate (0.11 mol, 17.6 g) dropwise over 30 minutes.
-
Cyclization: After the addition is complete, increase the temperature to 250 °C and maintain it for 2 hours. The reaction mixture will turn dark.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the diphenyl ether. Add 200 mL of petroleum ether to dilute the mixture and facilitate filtration.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether to remove the diphenyl ether.
-
Purification: The crude product can be purified by recrystallization from hot glacial acetic acid or ethanol to yield 6,8-dichloro-4-hydroxyquinoline as a white to off-white solid.
Part 2: Synthesis of 4,6,8-trichloroquinoline
CAUTION: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[3][4]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the dried 6,8-dichloro-4-hydroxyquinoline (0.05 mol, 10.7 g) from Part 1.
-
Addition of POCl₃: Carefully add phosphorus oxychloride (50 mL) to the flask. The POCl₃ acts as both the reagent and the solvent.
-
Chlorination: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4 hours. The reaction mixture should become a clear, dark solution.
-
Work-up: Allow the reaction to cool to room temperature. Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a large beaker. This will quench the excess POCl₃.
-
Neutralization: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is approximately 7-8. A solid precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and air-dry.
-
Purification: The crude 4,6,8-trichloroquinoline can be purified by recrystallization from ethanol to give a crystalline solid.
Part 3: Synthesis of 4-amino-6,8-dichloroquinoline
CAUTION: This reaction involves heating a sealed pressure vessel containing ammonia, which is a corrosive and volatile gas. Ensure the pressure vessel is in good working condition and follow all safety protocols for high-pressure reactions.[5][6]
-
Reaction Setup: In a high-pressure autoclave, place 4,6,8-trichloroquinoline (0.02 mol, 4.6 g) and 50 mL of a concentrated aqueous ammonia solution (28-30%).
-
Amination: Seal the autoclave and heat it to 120-130 °C for 8-12 hours. The internal pressure will increase during the reaction.
-
Work-up: After the reaction is complete, allow the autoclave to cool completely to room temperature before opening it in a fume hood.
-
Isolation: A solid product should be present in the reaction mixture. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude 4-amino-6,8-dichloroquinoline can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a solid.
Characterization and Data
The identity and purity of the synthesized 4-amino-6,8-dichloroquinoline should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Melting Point | A sharp melting point should be observed. |
| ¹H NMR | The spectrum should show characteristic peaks for the aromatic protons on the quinoline ring and the amine protons. The integration should correspond to the number of protons in the molecule. |
| ¹³C NMR | The spectrum should display the correct number of signals corresponding to the carbon atoms in the molecule. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-amino-6,8-dichloroquinoline (C₉H₆Cl₂N₂), taking into account the isotopic pattern of chlorine. |
Troubleshooting and Field-Proven Insights
-
Incomplete Cyclization (Part 1): If the yield of 6,8-dichloro-4-hydroxyquinoline is low, ensure that the reaction temperature is maintained at 250 °C for the full duration. Inadequate heating can lead to incomplete cyclization.
-
Difficult Chlorination (Part 2): The 4-hydroxyquinoline intermediate must be thoroughly dried before the addition of POCl₃, as any moisture will decompose the reagent and reduce the yield.
-
Low Yield in Amination (Part 3): Ensure the autoclave is properly sealed to maintain the necessary pressure for the amination reaction. A higher temperature or longer reaction time may be required if the conversion is low, but this should be approached with caution due to the potential for side reactions.
Safety Precautions
-
General: All experimental procedures should be conducted in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coats, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus Oxychloride: POCl₃ is extremely corrosive and reacts violently with water, releasing toxic fumes. Handle with extreme care under anhydrous conditions. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3][4][7][8][9]
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Avoid inhalation of vapors and direct skin contact.[5][6][10][11][12]
-
High-Pressure Reactions: The amination step involves a high-pressure reaction. Only use equipment rated for the expected pressures and temperatures, and always follow the manufacturer's safety guidelines for operating an autoclave.
References
Sources
- 1. CN103508902A - Preparation method of 2, 4-dichloroaniline - Google Patents [patents.google.com]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. How to Safely Handle, Store, and Use Ammonia in the Workplace [globalhazmat.com]
- 6. Safety Tips for Storage & Handling of Ammonia - BEPeterson [bepeterson.com]
- 7. lanxess.com [lanxess.com]
- 8. PHOSPHORUS OXYCHLORIDE | Occupational Safety and Health Administration [osha.gov]
- 9. opcw.org [opcw.org]
- 10. youtube.com [youtube.com]
- 11. Ammonia Solution, Ammonia, Anhydrous | NIOSH | CDC [cdc.gov]
- 12. CCOHS: Ammonia [ccohs.ca]
Mastering the Synthesis of Arylated Quinolines: A Detailed Protocol for Suzuki Coupling with Dichloroquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Quinoline Scaffold
The quinoline ring system is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, exhibiting antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The functionalization of the quinoline core is therefore a critical endeavor in the discovery of new therapeutic agents and novel materials.[3] Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility, mild reaction conditions, and broad functional group tolerance, making it a powerful tool for creating carbon-carbon bonds.[4]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of dichloroquinolines. We will delve into the mechanistic principles that govern regioselectivity, provide detailed, step-by-step protocols for both selective mono-arylation and sequential di-arylation, and offer insights into troubleshooting common challenges. Our focus is to equip researchers with the practical and theoretical knowledge to successfully synthesize functionalized quinoline derivatives.
The Heart of the Matter: Understanding Regioselectivity
The key challenge and opportunity in the Suzuki coupling of dichloroquinolines lies in controlling the regioselectivity. The inherent electronic properties of the quinoline ring render the chlorine substituents at different positions non-equivalent in their reactivity.
For instance, in 2,4-dichloroquinoline, the chlorine atom at the C2 position is significantly more reactive than the one at the C4 position. This is primarily due to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C2 carbon more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst.[1][5] This differential reactivity is the foundation for achieving selective mono-arylation. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, one can favor substitution at the more reactive site.
Conversely, achieving di-arylation requires overcoming the lower reactivity of the second chlorine atom. This is typically accomplished by using a stoichiometric excess of the boronic acid, higher catalyst loading, and/or more forcing reaction conditions such as elevated temperatures and longer reaction times.
The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the dichloroquinoline, forming a Pd(II) complex. This is generally the rate-determining step.
-
Transmetalation : The organic group from the boronic acid (which is activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
Materials and General Considerations
-
Reagents : Dichloroquinolines, arylboronic acids, palladium catalysts, ligands, and bases should be of high purity. Anhydrous solvents are crucial for many Suzuki protocols.
-
Inert Atmosphere : All reactions should be set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligands, which can lead to catalyst deactivation and side reactions like homocoupling.[6]
-
Degassing : Solvents should be thoroughly degassed prior to use by sparging with an inert gas or by several freeze-pump-thaw cycles.[6]
Protocol 1: Selective Mono-arylation of 2,4-Dichloroquinoline
This protocol is designed to selectively couple an arylboronic acid at the more reactive C2 position of 2,4-dichloroquinoline.
Reaction Scheme:
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,4-dichloroquinoline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and a base such as cesium carbonate (Cs₂CO₃) (3.5 mmol, 3.5 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride ((PPh₃)₂PdCl₂) (0.05 mmol, 5 mol%), and a ligand like tricyclohexylphosphine (PCy₃) (0.05 mmol, 5 mol%).[1]
-
Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).[1]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the 2-aryl-4-chloroquinoline.
Table 1: Representative Conditions for Mono-arylation of Dichloroquinolines
| Dichloroquinoline Isomer | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,4-Dichloroquinoline | (PPh₃)₂PdCl₂ (5) | PCy₃ (5) | Cs₂CO₃ (3.5) | Dioxane/H₂O | 80 | 4-12 | 2-Aryl-4-chloroquinoline | 75-90 | [1] |
| 4,7-Dichloroquinoline | Pd(OAc)₂ (3) | None | Na₂CO₃ (3) | H₂O | 100 | 1-2 | 4-Aryl-7-chloroquinoline | ~78 | [2] |
| 2,8-Dichloroquinoline | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | Dioxane/H₂O | 100 | 18 | 2-Alkyl-8-chloroquinoline | 70 | [2] |
Protocol 2: One-Pot Sequential Di-arylation of 2,4-Dichloroquinoline
This protocol allows for the synthesis of unsymmetrical 2,4-diarylquinolines in a single reaction vessel by the sequential addition of two different arylboronic acids.
Reaction Workflow:
Figure 2: Workflow for one-pot sequential diarylation.
Step-by-Step Procedure:
-
First Coupling: In a flame-dried Schlenk flask, combine 2,4-dichloroquinoline (1.0 mmol, 1.0 equiv.), the first arylboronic acid (1.05 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-3 mol%), and potassium carbonate (K₂CO₃) (3.0 equiv.).
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water).[7]
-
Heat the mixture to a moderate temperature (e.g., 55 °C) and stir for 12 hours, or until the starting material is consumed (monitor by TLC/LC-MS).[7]
-
Second Coupling: To the same reaction vessel, add the second arylboronic acid (1.2-1.5 equiv.), additional K₂CO₃ (3.0 equiv.), and optionally, another portion of Pd(PPh₃)₄ (1-2 mol%).[7]
-
Increase the reaction temperature to 90-100 °C and stir for another 12-24 hours.
-
Work-up and purify as described in Protocol 1 to isolate the 2,4-diarylquinoline.
Table 2: Representative Conditions for Di-arylation of Dichloro-heterocycles
| Dichloro-heterocycle | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (total 4.5) | K₂CO₃ (total 6) | Toluene/EtOH/H₂O | 55 then 90 | 12 + 12 | 2,4-Diarylpyrimidine | 50-70 | [7] |
| 2-Aryl-4-chloro-3-iodoquinoline | PdCl₂(PPh₃)₂ (5) + PCy₃ (10) | K₂CO₃ (2) | Dioxane/H₂O | 80-90 | 18 | 2,3,4-Triarylquinoline | 60-85 | [8] |
| 2,6-Dichloropurine | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | - | 2,6-Diphenylpurine | 84 | [9] |
Note: The conditions for dichloropyrimidine are illustrative and may require optimization for dichloroquinolines.
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. Below are common side reactions and troubleshooting tips.
Common Side Reactions:
-
Protodeboronation : The boronic acid is replaced by a hydrogen atom, reducing the amount of nucleophile available for coupling. This is often exacerbated by high temperatures and prolonged reaction times, especially with heteroaryl boronic acids.[3][10]
-
Solution : Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. Minimize water content if possible and consider milder bases.[10]
-
-
Homocoupling : Two molecules of the boronic acid couple to form a biaryl byproduct. This is often caused by the presence of oxygen.[6]
-
Solution : Ensure thorough degassing of all solvents and maintain a strict inert atmosphere. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) precursors.[6]
-
-
Dehalogenation : The chloro-substituent on the quinoline is replaced by a hydrogen atom.
-
Catalyst Decomposition : Formation of palladium black indicates catalyst precipitation and loss of activity.
-
Solution : Ensure proper degassing and use of pure, anhydrous solvents. Bulky, electron-rich phosphine ligands can help stabilize the palladium catalyst in solution.[5]
-
Troubleshooting Flowchart:
Figure 3: A troubleshooting guide for common issues in Suzuki coupling reactions.
Conclusion
The Suzuki-Miyaura coupling of dichloroquinolines is a highly effective and adaptable method for the synthesis of a diverse range of arylated quinoline derivatives. By understanding the principles of regioselectivity and the nuances of the catalytic cycle, researchers can strategically design their synthetic routes to achieve either selective mono-substitution or complete di-substitution. The protocols and troubleshooting guidance provided herein serve as a robust starting point for developing and optimizing these critical transformations in the pursuit of new medicines and materials.
References
-
Reddy, E. A., Islam, A., Mukkanti, K., Bandameedi, V., & Bhowmik, D. R. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32. [Link]
-
Pal, M., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. PMC, 5, 32. [Link]
-
Friesen, R. W., & Trimble, L. A. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 82(2), 206–214. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(10), 7423–7437. [Link]
-
Handy, S. T., & Anderson, M. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
Mphahlele, M. J., et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. National Institutes of Health. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Havlicek, L., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]
-
Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]
-
Indo Global Journal of Pharmaceutical Sciences. (2013). Suzuki Cross Coupling Reaction- A Review. [Link]
Sources
- 1. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water / Canadian Journal of Chemistry, 2004 [sci-hub.kr]
- 3. Yoneda Labs [yonedalabs.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational insights into the origins of regio- and enantioselectivities in palladium-catalyzed allylic substitution reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6,8-Dichloroquinoline Derivatives
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Column Chromatography of 6,8-Dichloroquinoline
Introduction
Welcome to the technical support center. This guide addresses the purification of This compound (CAS: 703-66-2) and its derivatives.[1] Unlike simple quinolines, the 6,8-dichloro substitution pattern significantly alters the physicochemical properties of the heterocycle, specifically reducing its basicity (predicted pKa ~1.[1]53) compared to unsubstituted quinoline (pKa ~4.9).[1][2]
This reduction in basicity changes how the molecule interacts with stationary phases, requiring a modified approach to standard "alkaloid" purification protocols.[1] Below are the diagnostic workflows, method development strategies, and troubleshooting guides designed to ensure high-purity isolation.
Module 1: Pre-Purification Diagnostics
Before packing your column, perform these checks to prevent mid-run failures.
1.1 The Basicity Check (The "Nitrogen Problem")
-
Concept: Standard quinolines "tail" on silica gel because the basic nitrogen interacts strongly with acidic silanols (Si-OH).[2]
-
6,8-Dichloro Specifics: The electron-withdrawing chlorine atoms at positions 6 and 8 pull electron density away from the nitrogen.[1]
-
Implication: While tailing is less severe than with alkyl-quinolines, it often persists due to highly active sites on the silica or the presence of more basic impurities (e.g., mono-chloro byproducts or starting anilines).[1]
-
Action: Always run a TLC plate with 1% Triethylamine (TEA) in the mobile phase.[1][2] If the spot tightens significantly compared to a neutral plate, you must use a modifier in your column.[1]
1.2 Solubility Profile
This compound is a solid (MP: ~103–104 °C).[1][2]
-
Risk: Loading a concentrated solution in Hexanes will cause immediate precipitation at the head of the column, leading to streaking and poor separation.[1]
Module 2: Method Development & Optimization
2.1 Mobile Phase Selection
| System | Composition | Application | Pros/Cons |
| Standard | Hexanes / Ethyl Acetate | General purification of the target.[1] | Pro: Good volatility, standard selectivity.Con: Poor solubility for loading; requires solid load or DCM injection.[1] |
| Isomer Selective | Toluene / Ethyl Acetate | Separating 6,8-dichloro from 4,7-dichloro isomers.[1] | Pro: |
| Polar Wash | DCM / Methanol | Eluting highly polar byproducts or oxidized derivatives.[1] | Pro: High solubility.Con: Silica dissolves slightly in MeOH; rarely needed for the 6,8-dichloro parent.[1] |
2.2 Stationary Phase Decision Matrix
Figure 1: Decision matrix for selecting stationary phase and modifiers based on tailing behavior.
Module 3: Troubleshooting (FAQ)
Q1: My target compound co-elutes with a structural isomer (e.g., 4,7-dichloroquinoline). How do I separate them?
Diagnosis: Isomers often have identical Rf values in standard Hexane/EtOAc systems due to similar polarity.[1] The Fix:
-
Change the Selectivity: Switch the non-polar solvent from Hexane to Toluene . The aromatic ring of toluene interacts differently with the electron-deficient quinoline rings, often pulling the isomers apart.[1]
-
Shallow Gradient: Instead of a standard 0–50% gradient, run a "focused gradient." If your compound elutes at 20% EtOAc, run a gradient from 15% to 25% over 10 column volumes (CV).[1][2]
Q2: I see crystals forming inside the column or at the tip. What is happening?
Diagnosis: The compound has crashed out of solution. This usually happens when a sample dissolved in DCM is injected into a Hexane-equilibrated column.[1] The Fix:
-
Technique: Switch to Dry Loading .
Q3: The compound is streaking despite using TEA.
Diagnosis: You may be using too much sample for the column size (Overloading) or the TEA has not equilibrated.[1][2] The Fix:
-
Pre-treatment: Flush the column with 2 CV of mobile phase containing TEA before loading the sample.[1] This neutralizes the acidic sites on the silica before your compound touches them.[1]
-
Check pKa: Remember, this compound (pKa ~1.[1][2][3]53) is a very weak base.[1][2] If streaking persists, it may be due to low solubility in the mobile phase, not acid-base interaction.[1] Try increasing the polarity (more EtOAc) to keep it in solution.
Module 4: Standard Operating Protocol (SOP)
Objective: Purification of 1.0 g crude this compound mixture.
Materials:
-
Column: 25g or 40g cartridge (or glass column 2.5 cm diameter).
-
Mobile Phase B: Ethyl Acetate + 1% TEA.[1]
Workflow:
-
Equilibration:
-
Flush column with 3 CV of 100% Mobile Phase A . This ensures the silica is deactivated by the TEA.[1]
-
-
Sample Loading (Dry Load Method):
-
Elution Gradient:
-
Collection:
Figure 2: Workflow for dry-loading and purification.[1]
References
-
Basicity of Halo-Quinolines
-
Isomer Separation Strategies
-
General Chromatography of Quinolines
-
Stationary Phase Interactions
-
Chromatographic Separation of Pharmacological Classes on Impregnated Silica.[1] Discusses the interaction of amines with silica silanols and the use of modifiers.
-
Source:
-
Sources
Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of 6,8-Dichloroquinoline
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-N cross-coupling reactions, specifically focusing on the challenging substrate, 6,8-dichloroquinoline. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles and optimize your reaction yields.
Introduction to the Challenge: Amination of this compound
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a cornerstone in the synthesis of pharmaceuticals and functional materials.[1][2] However, its application to electron-deficient heteroaromatic halides like this compound presents a unique set of challenges. The electron-withdrawing nature of the quinoline ring and the presence of two chlorine atoms can lead to sluggish reactions, low yields, and the formation of undesired side products. This guide will walk you through a systematic approach to troubleshooting and optimizing this specific transformation.
Troubleshooting Guide: Low Yield in the Amination of this compound
Question 1: My Buchwald-Hartwig reaction with this compound is giving me a low yield or no product at all. What are the most likely causes and how can I address them?
Low or no conversion in the amination of this compound can stem from several factors, primarily related to the challenging nature of the substrate. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts, and the electron-deficient quinoline ring further deactivates the C-Cl bonds towards oxidative addition, which is often the rate-limiting step.[3]
Here’s a breakdown of potential issues and a systematic approach to troubleshooting:
1. Inefficient Catalyst Activation or Deactivation:
-
The Problem: The active Pd(0) catalyst may not be forming efficiently from the precatalyst, or it may be deactivating during the reaction.[4] Oxygen is a known culprit for catalyst deactivation.
-
The Solution:
-
Switch to a Precatalyst: If you are using a simple palladium source like Pd(OAc)₂, consider switching to a more reliable precatalyst, such as a G3 or G4 palladacycle from the Buchwald group.[3] These are designed to generate the active Pd(0) species more cleanly and efficiently.
-
Ensure Inert Atmosphere: Meticulously degas your solvent and ensure the reaction is set up and runs under a strictly inert atmosphere (Argon or Nitrogen). Even trace amounts of oxygen can be detrimental.
-
2. Suboptimal Ligand Choice:
-
The Problem: The ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[5] For a challenging substrate like this compound, a standard ligand like PPh₃ is unlikely to be effective.
-
The Solution:
-
Employ Bulky, Electron-Rich Ligands: Sterically hindered and electron-rich biarylphosphine ligands are essential for activating C-Cl bonds.[3] Consider screening a panel of ligands known to be effective for challenging couplings.
-
| Ligand Class | Examples | Key Features |
| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos, DavePhos | Bulky and electron-rich, promoting oxidative addition and reductive elimination.[5] |
| Ferrocene-based | Josiphos | Bidentate ligands that can offer enhanced stability to the catalytic complex.[6] |
| Carbene Ligands | N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors that can form highly stable and active palladium complexes.[6] |
3. Inappropriate Base Selection:
-
The Problem: The base is critical for deprotonating the amine and facilitating the formation of the palladium-amido complex.[5] An unsuitable base can lead to incomplete reaction or side reactions.
-
The Solution:
-
Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is often the base of choice for challenging aminations due to its high basicity.[3]
-
Weaker Bases for Sensitive Substrates: If your amine or other functional groups are sensitive to strong bases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate higher reaction temperatures or a more active catalyst system.[3][7]
-
4. Unfavorable Reaction Conditions:
-
The Problem: The reaction temperature and solvent can significantly impact the reaction rate and yield.
-
The Solution:
-
Elevated Temperatures: Aminations of aryl chlorides often require higher temperatures (typically 80-110 °C) to overcome the energy barrier of oxidative addition.[3]
-
Solvent Screening: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig reactions. However, a solvent screen can sometimes reveal a more optimal medium for your specific substrate combination. Ensure your chosen solvent is dry and degassed.
-
Question 2: I am observing significant hydrodehalogenation of my this compound. How can I minimize this side reaction?
Hydrodehalogenation, the replacement of a chlorine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations.[2] It can arise from β-hydride elimination from the palladium-amido intermediate or from other catalyst decomposition pathways.
Minimizing Hydrodehalogenation:
-
Ligand Selection: The choice of ligand is critical. Bulky ligands that promote a faster rate of reductive elimination compared to competing side reactions can help suppress hydrodehalogenation.[2] Ligands like BrettPhos have been shown to be effective in minimizing this side product.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help favor the desired C-N bond formation over hydrodehalogenation.
-
Temperature Control: While higher temperatures are often needed, excessive heat can sometimes promote catalyst decomposition and increase the rate of side reactions. It's a delicate balance that may require optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general catalytic cycle for the Buchwald-Hartwig amination?
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[5][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst.[5][8] This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[5][8]
Q2: How do I choose the right palladium precatalyst?
The choice of precatalyst can significantly impact the efficiency and reproducibility of your reaction.
| Precatalyst Generation | Key Features |
| **G1 (e.g., Pd(OAc)₂) ** | Requires in-situ reduction to Pd(0), which can be unreliable.[9] |
| G2 (e.g., Palladacycles) | Offer improved reliability and activity over G1 sources. |
| G3 & G4 (e.g., XPhos Pd G3) | Highly active and air-stable, allowing for easier handling and more consistent results, especially for challenging substrates.[3] |
For the amination of this compound, starting with a G3 or G4 precatalyst is highly recommended.
Q3: Can I perform a selective mono-amination of this compound?
Achieving selective mono-amination can be challenging due to the presence of two reactive sites. However, it is often possible to favor mono-substitution by carefully controlling the reaction conditions:
-
Stoichiometry: Use a limited amount of the amine (e.g., 0.9-1.0 equivalents relative to the dichloroquinoline).
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-aminated product is maximized and before significant formation of the di-aminated product occurs.
-
Temperature: Lowering the reaction temperature may help to improve selectivity, although this could also decrease the overall conversion rate.
Q4: What is a logical workflow for optimizing the reaction?
A systematic approach is key to successful optimization.
Caption: A systematic workflow for troubleshooting low yields.
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening
This protocol provides a framework for efficiently screening different phosphine ligands for the amination of this compound.
-
Preparation: In a glovebox, arrange an array of reaction vials. To each vial, add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Addition: In separate vials, prepare stock solutions of the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and each ligand to be screened (e.g., XPhos, RuPhos, SPhos, 4 mol%) in degassed solvent (e.g., toluene).
-
Reaction Setup: Add the appropriate precatalyst and ligand solutions to each reaction vial.
-
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a preheated aluminum block on a stirrer plate at the desired temperature (e.g., 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion to the desired product.
References
- Grokipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Chemistry Stack Exchange. (2021, September 29). Degradation of Pd catalyst in Buchwald-Hartwig amination.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
- Ruiz-Castillo, P., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- Sigma-Aldrich. (n.d.). Buchwald Catalysts & Ligands.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. research.rug.nl [research.rug.nl]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Strategies to Improve the Solubility of 6,8-Dichloroquinoline Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges of 6,8-dichloroquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of compounds. Here, you will find a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting guides that provide not only step-by-step protocols but also the scientific rationale behind these experimental strategies. Our goal is to empower you with the knowledge to overcome solubility hurdles and accelerate your research and development efforts.
I. Understanding the Challenge: Why is Solubility an Issue?
The this compound scaffold is a common feature in many biologically active molecules. However, the presence of the two chlorine atoms on the quinoline ring system often leads to poor aqueous solubility. This is primarily due to the increased lipophilicity and crystal lattice energy imparted by the halogen substituents. Poor solubility can significantly hinder drug absorption, leading to low bioavailability and therapeutic efficacy. Addressing this challenge early in the development process is crucial for the successful translation of these promising compounds into viable therapeutic agents.
II. Frequently Asked Questions (FAQs)
Here are some common questions and initial troubleshooting steps for solubility issues with this compound derivatives.
Q1: My this compound derivative won't dissolve in my aqueous assay buffer. What's the first thing I should try?
A1: Before attempting more complex methods, start with simple adjustments to your dissolution procedure. Ensure your compound is a fine powder to maximize surface area. Try gentle heating and agitation, such as vortexing or sonication in a water bath.[1] Be mindful of the compound's thermal stability. If these simple physical methods are insufficient, proceed to the more advanced strategies outlined in the troubleshooting guides below.
Q2: I'm seeing precipitation of my compound during my experiment. How can I prevent this?
A2: Precipitation can occur for several reasons, including changes in pH, temperature, or solvent composition. First, visually inspect your solutions for any cloudiness or particulate matter before use. If you suspect precipitation, you can centrifuge a sample to confirm. To prevent this, ensure that the final concentration of your compound in the assay buffer does not exceed its solubility limit under the experimental conditions. If you are using a stock solution in an organic solvent like DMSO, minimize the final concentration of the organic solvent in your aqueous buffer, as this can cause the compound to crash out. If precipitation persists, you may need to employ solubilizing excipients as detailed in the formulation strategies section.
Q3: How do I know which solubility enhancement strategy is best for my specific this compound derivative?
A3: The optimal strategy depends on the physicochemical properties of your specific molecule, including its pKa, melting point, and the presence of functional groups amenable to modification. A tiered approach is often effective. Start with simpler methods like pH adjustment if your molecule has ionizable groups. If that is not successful or feasible, consider salt formation for basic derivatives. For neutral compounds or when salt formation is not an option, co-crystallization or a prodrug approach may be more suitable. Formulation strategies using excipients are often explored in later stages of development but can also be useful for in vitro assays. The detailed troubleshooting guides in this document will walk you through the decision-making process for each strategy.
III. In-Depth Troubleshooting Guides
This section provides detailed protocols and the underlying scientific principles for several key solubility enhancement strategies.
pH Adjustment and Salt Formation
The Principle: Quinolines are weakly basic due to the nitrogen atom in the heterocyclic ring.[2] This allows for protonation in acidic conditions to form a more soluble salt. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized (soluble) to un-ionized (less soluble) forms of the molecule. For a basic drug, solubility increases as the pH of the solution drops below its pKa.
Troubleshooting Workflow for pH Adjustment and Salt Formation:
Caption: Decision-making workflow for pH adjustment and salt formation.
Experimental Protocol: Small-Scale Salt Screening [2][3]
-
Compound Preparation: Dissolve a known amount of your this compound derivative in a suitable organic solvent (e.g., acetone, ethanol, or a mixture).
-
Counterion Addition: In separate vials, add a stoichiometric amount (typically 1:1 molar ratio) of various pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid, tartaric acid, maleic acid) dissolved in a suitable solvent.
-
Mixing and Crystallization: Mix the solutions and allow the solvent to evaporate slowly at room temperature. Alternatively, if a precipitate forms immediately, it can be collected by filtration.
-
Characterization: Analyze the resulting solids to confirm salt formation and assess their properties. Key analytical techniques include:
-
X-Ray Powder Diffraction (XRPD): To determine the crystallinity and identify new solid forms.[4]
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior of the new solid.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stoichiometry of the salt.[2]
-
Solubility Measurement: Determine the aqueous solubility of the new salt forms using a shake-flask method.[6]
-
Troubleshooting Common Issues in Salt Formation:
| Issue | Possible Cause | Solution |
| No precipitate forms | The salt may be soluble in the chosen solvent system. The pKa difference between the base and acid may be insufficient for stable salt formation. | Try a different solvent system where the salt is less soluble. Select a stronger acid as a counterion. |
| An oil or amorphous solid is obtained | The crystallization conditions are not optimal. | Try different solvents, temperatures, or slower evaporation rates. Consider using an anti-solvent to induce crystallization. |
| The resulting salt is unstable | The salt may be hygroscopic or prone to disproportionation back to the free base. | Store the salt under controlled humidity conditions. Assess its stability in the intended formulation or assay buffer. |
Co-crystallization
The Principle: Co-crystals are multi-component crystals where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions, such as hydrogen bonding.[7] By selecting an appropriate co-former, it is possible to disrupt the crystal lattice of the poorly soluble API and form a new crystalline structure with improved solubility and dissolution properties.[8] This strategy is particularly useful for compounds that are not readily ionizable.
Troubleshooting Workflow for Co-crystallization:
Caption: Workflow for developing and evaluating co-crystals.
Experimental Protocol: Liquid-Assisted Grinding for Co-crystal Screening [5]
-
Material Preparation: Place a stoichiometric amount (e.g., 1:1 molar ratio) of the this compound derivative and the chosen co-former (e.g., a carboxylic acid like benzoic acid or a GRAS-listed compound like saccharin) into a milling jar with a grinding ball.
-
Grinding: Add a small amount of a suitable solvent (e.g., acetonitrile, ethanol) to facilitate the grinding process. Mill the mixture for a set period (e.g., 30-60 minutes).
-
Isolation: Collect the resulting solid powder.
-
Characterization: Analyze the powder using XRPD and DSC to identify the formation of a new crystalline phase, indicative of a co-crystal. Compare the diffraction pattern and thermogram to those of the starting materials.[4] Further confirmation can be obtained using spectroscopic techniques like Raman or IR spectroscopy.[9]
Troubleshooting Common Issues in Co-crystallization:
| Issue | Possible Cause | Solution |
| No co-crystal formation | The chosen co-former is not compatible. The experimental conditions are not suitable. | Screen a wider variety of co-formers with different functional groups. Try alternative methods like slurry or solvent evaporation.[5] |
| Polymorphism of the co-crystal | Different crystalline forms of the co-crystal can exist. | Carefully control the crystallization conditions (solvent, temperature, cooling rate) to isolate the desired polymorph. |
| Co-crystal converts back to the API in solution | The co-crystal may be unstable in the dissolution medium. | Evaluate the dissolution behavior in biorelevant media to assess the practical solubility advantage. Consider formulating the co-crystal with polymers that can inhibit precipitation. |
Prodrug Approach
The Principle: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[10] For solubility enhancement, a hydrophilic moiety, such as a phosphate or an amino acid, can be attached to a suitable functional group on the this compound derivative. This increases the aqueous solubility of the prodrug, which is then cleaved in the body to release the parent compound.
Troubleshooting Workflow for the Prodrug Approach:
Caption: A systematic approach to prodrug design and evaluation.
Conceptual Protocol: Synthesis of a Phosphate Ester Prodrug [11][12]
This protocol outlines a general approach for the synthesis of a phosphate ester prodrug from a this compound derivative bearing a hydroxyl group.
-
Protection of other reactive groups (if necessary): If the parent molecule contains other reactive functional groups, they may need to be protected before phosphorylation.
-
Phosphorylation: React the hydroxyl-containing this compound derivative with a phosphorylating agent, such as phosphorus oxychloride, in the presence of a suitable base (e.g., pyridine, triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile).
-
Hydrolysis: Carefully hydrolyze the resulting phosphate intermediate with water to yield the phosphate monoester prodrug.
-
Purification: Purify the prodrug using techniques such as chromatography or crystallization.
-
Characterization: Confirm the structure of the prodrug using NMR spectroscopy and mass spectrometry.
Troubleshooting Common Issues in Prodrug Synthesis:
| Issue | Possible Cause | Solution |
| Low reaction yield | Inefficient phosphorylation or side reactions. | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). Consider using a more reactive phosphorylating agent. |
| Difficulty in purification | The prodrug may be highly polar and water-soluble. | Use appropriate chromatographic techniques, such as reverse-phase chromatography or ion-exchange chromatography. |
| Poor in vivo conversion | The chosen promoiety is not efficiently cleaved by the relevant enzymes. | Select a different promoiety that is a better substrate for the target enzymes. Modify the linker between the drug and the promoiety. |
Formulation Strategies with Excipients
The Principle: Excipients are pharmacologically inactive substances that are added to a drug formulation to improve its properties.[13] For solubility enhancement, various excipients can be employed, including co-solvents, surfactants, and complexing agents like cyclodextrins. These agents can increase the solubility of a drug in an aqueous medium through different mechanisms.
Overview of Common Solubilizing Excipients:
| Excipient Type | Mechanism of Action | Examples | Considerations |
| Co-solvents | Reduce the polarity of the aqueous solvent, thereby increasing the solubility of non-polar compounds. | Ethanol, propylene glycol, polyethylene glycols (PEGs).[14] | The concentration of the co-solvent must be carefully controlled to avoid precipitation upon dilution. Potential for toxicity at high concentrations. |
| Surfactants | Form micelles in aqueous solution above their critical micelle concentration (CMC). Hydrophobic drugs can partition into the hydrophobic core of the micelles, increasing their apparent solubility. | Polysorbates (Tween®), poloxamers (Pluronic®).[13] | Can cause cell lysis at high concentrations, so their use in in vitro assays needs careful consideration. |
| Cyclodextrins | These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic drug molecule can form an inclusion complex with the cyclodextrin, increasing its solubility in water. | β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD). | The size of the cyclodextrin cavity must be appropriate for the size of the drug molecule. Can have potential renal toxicity at high concentrations. |
Experimental Protocol: Screening of Solubilizing Excipients
-
Prepare Stock Solutions: Prepare stock solutions of various excipients (e.g., 10% w/v solutions of PEGs, polysorbates, and cyclodextrins) in the desired aqueous buffer.
-
Add the Compound: Add an excess amount of the finely powdered this compound derivative to each excipient solution.
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[6]
-
Separate Undissolved Solid: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify Solubilized Compound: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.
-
Compare Results: Compare the solubility of the compound in the different excipient solutions to the solubility in the buffer alone to determine the most effective solubilizing agent.
Troubleshooting Common Issues with Excipients:
| Issue | Possible Cause | Solution |
| Inconsistent results | The system has not reached equilibrium. The analytical method is not robust. | Ensure sufficient equilibration time. Validate the analytical method for accuracy and precision. |
| Excipient interferes with the assay | The excipient may interact with the biological target or interfere with the detection method. | Run appropriate controls with the excipient alone to assess its impact on the assay. Choose an excipient that is known to be inert in the specific assay system. |
| Precipitation upon dilution | The concentration of the excipient may fall below the level required to maintain the drug in solution. | Optimize the formulation to ensure that the drug remains solubilized at the final concentration used in the experiment. |
IV. Conclusion
Improving the solubility of this compound derivatives is a multifaceted challenge that often requires a systematic and rational approach. By understanding the underlying physicochemical principles and employing the appropriate experimental strategies, researchers can successfully overcome these hurdles. This guide provides a framework for troubleshooting common solubility issues and offers detailed protocols for key enhancement techniques. It is important to remember that the optimal strategy will be compound-specific, and a thorough characterization of the physicochemical properties of your derivative is the essential first step in designing an effective solubility enhancement plan.
V. References
-
Improved Pharma. (2021, February 14). Salt Screening. Retrieved from [Link]
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ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
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Al-Ghabeish, M., & Al-Aani, H. (2012). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(10), 835-842.
-
SlidePlayer. Creating of CO- Crystal. Retrieved from [Link]
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Charles River Laboratories. Salt Screening. Retrieved from [Link]
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Patel, J. P., & Emami, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 527.
-
Kumar, L., & Saini, V. (2018). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Journal of Pharmaceutical Sciences, 107(11), 2747-2761.
-
Gautam, A., & Kumar, S. (2013). Excipient Selection In Parenteral Formulation Development. Pharma Times, 45(3), 67-73.
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Aitipamula, S., Banerjee, R., Bansal, A. K., Biradha, K., Cheney, M. L., Choudhury, A. R., ... & Zaworotko, M. J. (2012). Polymorphs, salts, and cocrystals: what's in a name?. Crystal Growth & Design, 12(5), 2147-2152.
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Perigaud, C., Gosselin, G., & Imbach, J. L. (1997). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 97(8), 3217-3256.
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Shah, V. P., Konecny, J. J., Everett, R. L., McCullough, B., Noorizadeh, A. C., & Skelly, J. P. (2022). Dissolution Method Troubleshooting. Dissolution Technologies, 29(4), 112-124.
-
Singh, S. K., & Kumar, A. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8349-8360.
-
Rodrigues, M. A., Martins, M. A., & Coutinho, J. A. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11957-11966.
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Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.
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Gryglewski, G., Gryglewska, A., & Stochel, G. (2020). Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. ChemRxiv.
-
Shete, A., Murthy, S., & Kulkarni, S. (2018). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 8(5), 799-813.
-
Gray, V. A., Dressman, J. B., & Butler, J. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 112-124.
-
Shah, S. M., & Jain, A. S. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology.
-
Creative Bioarray. Aqueous Solubility Assays. Retrieved from [Link]
-
Purohit, R. V., & Venugopalan, P. (2015). emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis, 2(4), 215-223.
-
Bolla, G., & Nangia, A. (2016). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 6(8), 98.
-
Kumar, S., & Nanda, A. (2017). Co-Crystal: A Review on Techniques and Characterization. International Journal of Pharmaceutical Research and Applications, 2(6), 1-8.
-
Studylib. Dissolution Failure Investigation: Troubleshooting Guide. Retrieved from [Link]
-
Chavda, V. P., & Patel, A. B. (2010). Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. Journal of Advanced Pharmaceutical Technology & Research, 1(4), 384.
-
Hecker, S. J., & Erion, M. D. (2012). Phosphate prodrugs. U.S. Patent Application No. 13/515,934.
-
Jain, A., & Ranawat, M. S. (2022). Solubility enhancement techniques for novel Drugs. International Journal of Novel Research and Development, 7(12), 1-13.
-
Box, K. J., & Comer, J. E. (2008). Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. In Methods in molecular biology (pp. 23-35). Humana Press.
-
Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Polymorphs, Salts, and Cocrystals: What's in a Name?. Crystal Growth & Design, 7(10), 1888-1890.
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
-
Singh, S. K., & Kumar, A. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8349-8360.
-
Boldyreva, E. V. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 13(4), 629.
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TA Instruments. Characterization of Pharmaceutical Materials with Modulated DSC™. Retrieved from [Link]
-
Drug Development & Delivery. (2021). A Juggling Act: Factors at Play in Your Choice of Solubilizing Parenteral Excipients. Retrieved from [Link]
-
Rautio, J., & Laine, K. (2008). Prodrugs for Amines. In Prodrugs (pp. 227-255). Springer, New York, NY.
-
Kumar, S., & Singh, S. (2013). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. American Journal of PharmTech Research, 3(3), 1-16.
-
Flowers, P., Theopold, K., & Langley, R. (2019). 15.1 Precipitation and Dissolution. In General Chemistry 1 & 2. Boise State Pressbooks.
-
Patel, J., & Kevin, K. (2020). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Journal of Pharmaceutical Investigation, 50(6), 575-591.
-
Sarode, A., & Kadam, V. (2020). Pharmaceutical Co-Crystals, Salts, and Co-Amorphous Systems: A Novel Opportunity of Hot Melt Extrusion. Pharmaceutics, 12(11), 1083.
-
Assi, S. (2019). Optical Spectroscopic Analysis of Pharmaceutical Co-Crystals. American Pharmaceutical Review, 22(8), 44-48.
-
Woehl, J. (2017). Regulatory Implications Using API Cocrystals for Generic Medicinal Products within the EU and US.
-
Pitani, L. (2017). Solubility Enhancement of Model Compounds (Doctoral dissertation, University of the Pacific).
-
Hecker, S. J., & Erion, M. D. (2008). Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Journal of medicinal chemistry, 51(8), 2328-2345.
-
Qureshi, S. A. (2006). Raising The Issues of Error in Dissolution Testing 123 4. Dissolution technologies, 13(2), 6-8.
-
Janeba, Z. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 769238.
-
Acevedo, D. (2021, June 11). A Scientist's Guide to Crystallization Process Development [Video]. YouTube.
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 6,8-Dichloroquinoline Derivatives by X-ray Crystallography
Introduction: The Critical Role of Structural Validation in Drug Discovery
The 6,8-dichloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potential anticancer and antimicrobial properties.[1] For researchers and drug development professionals, the precise knowledge of the three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is a fundamental prerequisite for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring the intellectual property of novel chemical entities. Unambiguous structure determination is, therefore, a non-negotiable cornerstone of the drug discovery and development process.
While various analytical techniques can provide structural information, single-crystal X-ray crystallography remains the undisputed "gold standard" for the absolute determination of molecular structures in the solid state. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, practical comparison of X-ray crystallography with other methods for the structural validation of this compound derivatives, complete with experimental insights and data to support the presented methodologies.
The Crystallization Workflow: From Solution to Single Crystal
The journey to a validated crystal structure begins with the often-challenging, yet critical, step of growing a high-quality single crystal. The underlying principle of crystallization is to slowly decrease the solubility of the compound in a solvent system, allowing the molecules to self-assemble into a well-ordered, three-dimensional lattice.
The choice of solvent is paramount, particularly for halogenated heterocycles like this compound derivatives. The polarity of the solvent must be carefully matched to that of the molecule to ensure adequate solubility at an elevated temperature or in a solvent mixture, followed by a gradual decrease in solubility to promote slow crystal growth. For many halogenated quinoline derivatives, a mixture of a good solvent, such as dichloromethane, and a less polar anti-solvent, like methanol, has proven effective.[2] The slow evaporation of the more volatile solvent gradually increases the concentration of the compound, leading to supersaturation and, ideally, the formation of single crystals.
Detailed Experimental Protocol: Crystallization of a this compound Derivative
-
Preparation of the Crystallization Solution:
-
Dissolve approximately 5-10 mg of the purified this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane) in a clean, small-volume vial.
-
Gently warm the solution if necessary to ensure complete dissolution.
-
Add a co-solvent (e.g., methanol) dropwise until the solution becomes slightly turbid, then add a few more drops of the primary solvent to redissolve the precipitate.
-
-
Slow Evaporation:
-
Cover the vial with a cap that has a small pinhole or use parafilm with a few needle punctures to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or in a refrigerator).
-
-
Monitoring Crystal Growth:
-
Monitor the vial daily for the formation of single crystals. This process can take anywhere from a few days to several weeks.
-
Once suitable crystals have formed (typically 0.1-0.3 mm in each dimension), carefully extract them from the mother liquor using a cryoloop.
-
Troubleshooting Common Crystallization Problems:
-
Formation of an oil or amorphous precipitate: The supersaturation was reached too quickly. Try a slower evaporation rate, a lower concentration, or a different solvent system.
-
Formation of many small crystals: Too many nucleation sites were present. Try filtering the solution before setting up the crystallization or using a lower concentration.
-
No crystal formation: The compound may be too soluble in the chosen solvent system. Try a different solvent or a solvent/anti-solvent combination.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional structure of the molecule.[3] The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and measuring the diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice.
Detailed Experimental Protocol: Data Collection and Processing
-
Crystal Mounting and Screening:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
A preliminary set of diffraction images is collected to screen the crystal quality and determine the unit cell parameters.
-
-
Data Collection:
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Modern diffractometers automate this process, optimizing the data collection strategy to ensure completeness and redundancy of the data.[4]
-
-
Data Processing:
-
The raw diffraction images are processed to integrate the intensities of the individual reflections.
-
Corrections are applied for factors such as absorption and crystal decay.
-
The processed data is then scaled and merged to produce a final reflection file.
-
Key data quality indicators to monitor during data collection include the resolution of the data, the completeness of the dataset, and the signal-to-noise ratio.
Structure Solution, Refinement, and the Self-Validating System
The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods, which generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to improve the agreement between the calculated and observed structure factors.
The final output of a crystal structure determination is a Crystallographic Information File (CIF).[5] This standardized text file contains all the essential information about the crystal structure, including the unit cell parameters, atomic coordinates, and details of the data collection and refinement.
The Core of Validation: A Deep Dive into checkCIF
The International Union of Crystallography (IUCr) provides a free online service called checkCIF that validates the crystallographic data in a CIF.[5][6] This automated tool performs a series of checks on the geometric and crystallographic aspects of the structure and generates a report with a list of ALERTS. These ALERTS are not necessarily errors but rather points that require attention and justification from the crystallographer.
A practical guide to interpreting and addressing common checkCIF ALERTS:
-
Level A ALERTS: These are the most serious and often indicate significant errors in the structure determination, such as incorrect space group assignment or missing atoms. These must be thoroughly investigated and resolved.
-
Level B ALERTS: These are less severe but still require attention. They may indicate issues such as unusually short or long bond lengths, or potential missed symmetry.
-
Level C and G ALERTS: These are generally informational and may point out features of the structure that are unusual but not necessarily incorrect. A brief explanation in the experimental section of a publication is often sufficient to address these.
The checkCIF report is an integral part of the self-validating system of X-ray crystallography, ensuring the quality and reliability of published crystal structures.[5]
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information and are often used in conjunction with crystallography for a comprehensive structural characterization.
Quantitative Data Summary: A Head-to-Head Comparison
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | 3D atomic arrangement in the solid state, bond lengths, bond angles, torsion angles, absolute stereochemistry. | Connectivity, chemical environment of atoms, solution-state conformation, dynamic processes. | Molecular weight, elemental composition, fragmentation patterns. |
| Sample Requirements | High-quality single crystal (0.1-0.3 mm). | Soluble sample (typically >1 mg) in a suitable deuterated solvent. | Small amount of sample (µg to ng), can be in solution or solid. |
| Strengths | Unambiguous determination of absolute structure. | Provides information on solution-state structure and dynamics.[7][8] | High sensitivity and accuracy in determining molecular weight.[2] |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state or biologically active conformation. | Does not provide precise bond lengths and angles. Structure determination for complex molecules can be challenging. | Does not provide information on the 3D arrangement of atoms. |
NMR Spectroscopy: A Complementary Tool for Solution-State Conformation
NMR spectroscopy is an indispensable tool for determining the connectivity and solution-state conformation of molecules. For this compound derivatives, ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and purity of the compounds. Advanced NMR techniques, such as NOESY, can provide information about through-space interactions, which can be used to deduce the preferred conformation in solution. However, NMR does not provide the precise geometric parameters (bond lengths and angles) that are obtained from X-ray crystallography.[7][8]
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[2] High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, which is crucial for confirming the identity of a newly synthesized this compound derivative. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is also readily observed in the mass spectrum, providing further confirmation of the presence of chlorine atoms in the molecule.
While both NMR and MS are essential for the characterization of this compound derivatives, they cannot replace X-ray crystallography for the unambiguous determination of the three-dimensional molecular structure.
Case Study: Interpreting the Crystallographic Data of a 6,8-Dichloroquinoxaline Derivative
As a close structural analog, the crystallographic data of a 6,8-dichloroquinoxaline derivative provides valuable insights into what can be expected for a this compound derivative.[9] The reported structure crystallizes in the monoclinic space group P2₁/c.[9] The quinoxaline ring system is essentially planar, and the C-Cl bond lengths are within the expected range for aromatic chlorides. The crystal packing is influenced by weak intermolecular interactions, including C-H···N and C-H···Cl hydrogen bonds, which are common in halogenated heterocyclic compounds.[1] The analysis of these parameters provides a benchmark for what would be considered a "validated" structure for a novel this compound derivative.
Conclusion: Ensuring the Integrity of Your Research
The structural validation of this compound derivatives is a critical step in the drug discovery process. While NMR and mass spectrometry provide essential and complementary data, single-crystal X-ray crystallography remains the definitive method for the unambiguous determination of the three-dimensional molecular structure in the solid state. By following a robust experimental workflow, from meticulous crystallization to rigorous data analysis and validation using tools like checkCIF, researchers can ensure the integrity of their structural data, providing a solid foundation for further drug development efforts.
Diagrams
Caption: Experimental workflow for the structural validation of this compound derivatives.
Caption: Logical flow of the checkCIF validation process.
References
- 6,8-Dichloro-3-(pyridin-2-yl). (n.d.). National Institutes of Health.
- Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. (2025, June 13). ACS Omega.
- Validation: Understanding CheckCIF for small molecules. (2019, September 1). International Union of Crystallography.
- A CSD ANALYSIS OF SOME CHLORINATED QUINOLINES. (n.d.). Rasayan Journal of Chemistry.
- Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.).
- Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
- A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist - Portland Press.
- checkCIF validation ALERTS: what they mean and how to respond. (n.d.). PMC - PubMed Central.
- Comparison of NMR and X-ray crystallography. (n.d.).
- is there a systematic difference in residue contacts between X-ray- and NMR-resolved protein structures?. (2005, July 1). PubMed.
- Journal of Biochemistry and Cell Biology - Advantages and Procedures of NMR Spectroscopy and X-Ray Crystallography. (n.d.). Omics.
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Cytotoxicity Assays for Novel 6,8-Dichloroquinoline Derivatives: A Comparative Technical Guide
Executive Summary
Context: The 6,8-dichloroquinoline scaffold represents a critical structural modification in medicinal chemistry. The introduction of chlorine atoms at the 6 and 8 positions significantly enhances lipophilicity (LogP) and membrane permeability compared to the parent quinoline or 8-hydroxyquinoline (8-HQ) core. While this often improves potency, it introduces specific challenges in solubility and assay interference.
Purpose: This guide objectively compares the cytotoxic performance of novel this compound derivatives against standard chemotherapeutics (Doxorubicin, Cisplatin) and provides a validated experimental framework for accurate assessment.
Key Findings:
-
Potency: Optimized derivatives (e.g., hydrazones) exhibit IC50 values in the low micromolar range (0.3 – 5.0 µM), comparable to Doxorubicin.
-
Selectivity: Many derivatives show a higher Selectivity Index (SI) for cancer cells vs. normal fibroblasts compared to standard agents.
-
Mechanism: Primary modes of action include Caspase-3 mediated apoptosis, ROS generation, and G0/G1 cell cycle arrest.
Part 1: Comparative Performance Analysis
The following data synthesizes cytotoxicity profiles from recent high-impact studies on halogenated quinoline derivatives.
Table 1: Comparative IC50 Values (µM) – Novel Derivatives vs. Standards
| Compound Class | Cell Line (Type) | IC50 (µM) | Selectivity Index (SI)* | Ref |
| Standard: Doxorubicin | MCF-7 (Breast) | 2.80 ± 0.90 | 1.0 (Baseline) | [1] |
| Standard: Cisplatin | HeLa (Cervical) | 4.70 ± 0.16 | N/A | [2] |
| This compound-3-hydrazone | MCF-7 (Breast) | 3.45 ± 0.21 | > 10.5 | [3] |
| 8-Hydroxyquinoline (Parent) | HCT-116 (Colon) | 9.33 ± 0.22 | 2.1 | [4] |
| 7-Chloroquinoline Derivative | A549 (Lung) | 6.80 – 12.5 | 4.8 | [5] |
| Quinoline-3-carbaldehyde (Qn-3) | HepG2 (Liver) | 1.23 – 7.39 | High | [6] |
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 3 is generally considered favorable.
Expert Insight: The "Lipophilicity Trap"
While 6,8-dichloro substitution improves cellular uptake, it drastically reduces aqueous solubility.
-
Observation: In standard MTT assays, these compounds may precipitate in the culture medium (RPMI/DMEM) at concentrations >50 µM, causing false "cytotoxicity" readings due to crystal formation blocking light or physically damaging cells.
-
Recommendation: Always perform a turbidity check (absorbance at 600-700 nm) before adding the viability reagent to ensure the compound is in solution.
Part 2: Mechanism of Action (MoA) & Signaling Pathways
Novel this compound derivatives typically induce cell death through a dual mechanism: ROS-mediated Apoptosis and Cell Cycle Arrest .
DOT Diagram 1: Signaling Pathway
The following diagram illustrates the downstream effects of this compound binding, leading to Caspase-3 activation and DNA fragmentation.
Caption: Figure 1.[1][2] Proposed mechanism of action showing ROS-dependent mitochondrial apoptotic pathway induced by dichloroquinoline derivatives.
Part 3: Validated Experimental Protocol
Assay Selection Guide
| Assay Type | Suitability for Quinolines | Critical Limitation |
| MTT (Tetrazolium) | High (Standard) | Interference: Quinolines can be reductive; may reduce MTT without cells. Requires cell-free controls. |
| SRB (Sulforhodamine B) | Medium | Measures protein mass. Good if compounds are colored (less optical interference than MTT). |
| ATP (Luminescence) | High | Most sensitive. Expensive. Best for confirming potency of top hits. |
Protocol: Optimized MTT Assay for Lipophilic Quinolines
Objective: Determine IC50 while mitigating solubility errors.
Materials:
-
Target Cells (e.g., MCF-7, seeded at 5x10³ cells/well).
-
Test Compound: this compound derivative (Stock: 10 mM in 100% DMSO).
-
Control: Doxorubicin (Positive), 0.5% DMSO (Vehicle).
-
Reagent: MTT (5 mg/mL in PBS).
Step-by-Step Workflow:
-
Seeding (Day 0):
-
Plate 100 µL of cell suspension per well in 96-well plates.
-
Incubate 24h at 37°C/5% CO₂ to allow attachment.
-
-
Compound Preparation (Day 1):
-
Critical Step: Prepare a Master Plate (dilution plate) first. Do not dilute directly in the cell plate.
-
Perform serial dilutions (e.g., 100 µM to 0.1 µM) in culture medium.
-
Note: Ensure final DMSO concentration is ≤ 0.5% in all wells.[3]
-
Solubility Check: Visually inspect the 100 µM well. If cloudy, sonicate or reduce max concentration.
-
-
Treatment:
-
Aspirate old medium from cell plate.
-
Transfer 100 µL from Master Plate to Cell Plate.
-
Include "Blank" wells (Medium + Compound + MTT, no cells) to check for chemical reduction of MTT by the quinoline itself.
-
-
Incubation:
-
Incubate for 48h or 72h.
-
-
Development (Day 3/4):
-
Add 10-20 µL MTT reagent. Incubate 3-4h.
-
Carefully aspirate medium (do not disturb formazan crystals).
-
Solubilize crystals with 100 µL DMSO .
-
Tip: For 6,8-dichloro derivatives, shake plate for 15 mins to ensure full solubilization of both formazan and any precipitated drug.
-
-
Readout:
-
Measure Absorbance at 570 nm (Signal) and 630 nm (Background).
-
DOT Diagram 2: Screening Workflow
Caption: Figure 2. Step-by-step screening workflow from library to lead candidate selection.
References
-
MDPI. (2022). Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. Retrieved from [Link]
-
ResearchGate. (2013). Cell cycle analysis of compounds 6 and 8 at their IC50 values. Retrieved from [Link]
-
NIH / PubMed. (2022). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones. Retrieved from [Link]
-
MDPI. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Retrieved from [Link]
-
Science.gov. (2017). Cytotoxicity IC50 values: Topics by Science.gov. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6,8-Dichloroquinoline
For researchers and drug development professionals, the synthesis and application of novel compounds are endeavors marked by precision and stringent safety protocols. 6,8-Dichloroquinoline, a halogenated heterocyclic compound, represents a class of chemicals that, while integral to discovery, demands meticulous handling from acquisition to disposal. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in the principles of chemical causality and regulatory compliance, empowering you to manage your research waste with confidence and scientific integrity.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound, as a member of the chlorinated quinoline family, presents a significant hazard profile that dictates all handling and disposal procedures. While specific toxicological data for this exact isomer is not widely published, data from closely related analogs allows for a robust risk assessment.
These compounds are consistently categorized as acutely toxic, particularly if ingested, and are known skin and severe eye irritants.[1][2][3][4] The primary danger lies not only in acute exposure but also in the potential for long-term health effects, as many quinoline derivatives are suspected mutagens and carcinogens.[3][5] Environmentally, these substances are often toxic to aquatic life with long-lasting effects, making their containment a critical priority.[3][5]
Furthermore, thermal decomposition, such as in a fire, can liberate highly toxic and corrosive gases, including hydrogen chloride (HCl), carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[6] This necessitates careful storage away from heat sources and informs the selection of appropriate disposal technologies, such as high-temperature incineration.
Table 1: Hazard Summary of Chlorinated Quinolines (Representative Data)
| Hazard Classification | Description | GHS Pictogram | Precautionary Codes (Examples) | Source(s) |
| Acute Toxicity, Oral | Harmful or toxic if swallowed. | 💀 | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [2][3] |
| Skin Irritation | Causes skin irritation upon contact. | ❗ | P280: Wear protective gloves/protective clothing. | [4] |
| Serious Eye Damage | Causes serious eye irritation or damage. | ❗ | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [2] |
| Suspected Carcinogen | May cause cancer. | हेल्थ हज़ार्ड | P201: Obtain special instructions before use. | [3][5] |
| Suspected Mutagen | Suspected of causing genetic defects. | हेल्थ हज़ार्ड | P308+P313: IF exposed or concerned: Get medical advice/attention. | [5] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | पर्यावरण | P273: Avoid release to the environment. | [3] |
In-Lab Waste Management: The Foundation of Safe Disposal
Proper disposal begins the moment a material is designated as waste. A systematic, in-lab process is non-negotiable and forms the core of a self-validating safety system.
Waste Segregation: Preventing Dangerous Reactions
The cardinal rule of chemical waste management is segregation. Halogenated organic waste, such as this compound, must be collected separately from other waste streams.[7]
Causality: Mixing chlorinated compounds with incompatible waste, such as strong acids or bases, can lead to violent reactions or the generation of toxic gases. Furthermore, waste disposal facilities require segregated streams for their processes; proper segregation in the lab prevents costly and dangerous re-sorting later.
Workflow for Waste Segregation:
Caption: Waste Segregation Workflow
Containerization and Labeling Protocol
Proper containment is essential to prevent leaks and ensure clear communication of hazards.
Step-by-Step Container Protocol:
-
Select an Appropriate Container: Use a container made of a material chemically compatible with this compound (e.g., glass or high-density polyethylene - HDPE). The container must be in good condition, with no cracks or leaks, and have a secure, screw-top cap.[8]
-
Affix a Hazardous Waste Label: Before adding any waste, place your institution's hazardous waste label on the container.
-
Complete the Label:
-
Write the full chemical name: "this compound". Do not use abbreviations.
-
List all components and their approximate percentages if it is a mixed waste.
-
Indicate the relevant hazards by checking the appropriate boxes (e.g., Toxic, Irritant, Environmental Hazard).
-
Record the date you first add waste to the container (the "accumulation start date").[9]
-
-
Store Securely: Keep the waste container closed at all times except when adding waste.[10] Store it in a designated "Satellite Accumulation Area" (SAA) within the lab, which should be under the control of laboratory personnel and near the point of generation.[8] Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.
Spill and Decontamination Procedures
Accidents happen, but a prepared response minimizes risk. The procedure differs for minor and major spills.
Minor Spill Cleanup (Solid Compound)
This procedure applies to small quantities of solid this compound that can be managed safely by trained lab personnel.
-
Alert & Secure: Notify colleagues in the immediate area. Restrict access to the spill zone.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant nitrile gloves.
-
Contain the Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the powder from becoming airborne. Avoid raising dust.
-
Collect the Material: Carefully sweep the contaminated absorbent material into a plastic dustpan. Place the material into a designated hazardous waste bag or container.[2]
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol) to remove any remaining residue.
-
Follow with a wipe-down using soap and water.
-
All cleaning materials (cloths, paper towels) are now considered hazardous waste and must be placed in the same container as the spilled material.
-
-
Dispose of PPE: Remove and dispose of contaminated gloves and any other disposable PPE as hazardous waste.
-
Wash Hands: Wash hands thoroughly with soap and water.
Decontamination of Laboratory Equipment
Equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment (e.g., glassware, spatulas) with a suitable organic solvent in a fume hood to remove the bulk of the chemical residue. This solvent rinse must be collected as halogenated organic waste.
-
Wash: Wash the equipment with laboratory detergent and warm water.[11]
-
Final Rinse: Rinse thoroughly with deionized water.
-
Special Note for Stainless Steel: If using a chlorine-based disinfectant for any reason on stainless steel surfaces, it is critical to perform a subsequent rinse with water, followed by 70% ethanol, to prevent pitting and corrosion of the steel.[11]
Final Disposal Pathway: From Lab to Licensed Facility
Disposal of this compound as a hazardous waste is not merely a recommendation; it is a regulatory mandate under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[12] Laboratories are considered waste generators and are responsible for the waste from "cradle to grave."
Regulatory Classification: As a halogenated organic compound, waste this compound must be evaluated. If it was used as a solvent, it could potentially fall under the F002 EPA hazardous waste code.[13][14] If it is a discarded commercial chemical product, it would be evaluated for the P or U lists (unlikely for a research chemical). Most commonly, it will be disposed of based on its hazardous characteristics, particularly Toxicity . Your institution's Environmental Health & Safety (EHS) office will make the final determination.
Disposal Workflow Diagram:
Caption: End-to-End Hazardous Waste Disposal Process
Operational Steps for Final Disposal:
-
Full Container: Once your laboratory waste container is full, ensure the cap is tightly sealed.
-
Request Pickup: Follow your institution's specific procedure to request a hazardous waste pickup from the EHS department (this is often done through an online portal).[10]
-
EHS Collection: Trained EHS professionals will collect the waste from your lab's SAA. They will verify that the container is in good condition and properly labeled.
-
Transportation and Disposal: The EHS department consolidates waste from across the institution and prepares it for shipment by a licensed hazardous waste disposal company. The primary method for destroying halogenated organic compounds is high-temperature incineration, which ensures complete breakdown into less harmful components.[3] Your responsibility is fulfilled upon handing the waste over to EHS, but the institution's legal liability continues until the waste is verifiably destroyed.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your vital research does not come at the cost of environmental integrity.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Available at: [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Available at: [Link]
-
University of Hertfordshire. (n.d.). 8-hydroxyquinoline - AERU. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Available at: [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2025). Quinoline - SAFETY DATA SHEET. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Available at: [Link]
-
Stanford University Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual. Available at: [Link]
-
Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Available at: [Link]
-
University of Nebraska–Lincoln. (n.d.). Safe Operating Procedure: Decontamination of Laboratory Equipment. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet: EPA Promulgates Listing Determination for Certain Wastes From the Production of Chlorinated Aliphatics. Available at: [Link]
-
University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available at: [Link]
-
University of California San Diego – Blink. (2025). Biosafety: Decontamination Methods for Laboratory Use. Available at: [Link]
-
National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Available at: [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Available at: [Link]
-
The University of Maryland. (n.d.). EPA Hazardous Waste Codes. Available at: [Link]
-
National Institutes of Health. (n.d.). Decontamination and Sterilization - ORS. Available at: [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Available at: [Link]
-
U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Available at: [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available at: [Link]
-
Microlit. (2023). A Quick Guide to Lab Equipment Decontamination. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
